1H-Naphtho[1,8-de][1,2,3]triazine
CAS No.: 204-03-5
Cat. No.: VC21306634
Molecular Formula: C10H7N3
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
![1H-Naphtho[1,8-de][1,2,3]triazine - 204-03-5](/images/no_structure.jpg)
Specification
CAS No. | 204-03-5 |
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Molecular Formula | C10H7N3 |
Molecular Weight | 169.18 g/mol |
IUPAC Name | 2,3,4-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9(13),10-hexaene |
Standard InChI | InChI=1S/C10H7N3/c1-3-7-4-2-6-9-10(7)8(5-1)11-13-12-9/h1-6H,(H,11,12) |
Standard InChI Key | JTCCAXGPZWYNEQ-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C(=C1)NN=NC3=CC=C2 |
Canonical SMILES | C1=CC2=C3C(=C1)NN=NC3=CC=C2 |
Introduction
Chemical Structure and Basic Properties
1H-Naphtho[1,8-de] triazine is a tricyclic heterocyclic compound with a molecular formula of C10H7N3 and a molecular weight of 169.18 g/mol . The compound features a naphthalene scaffold fused with a triazine heterocycle, creating a unique molecular architecture that contributes to its chemical reactivity.
The chemical structure can be described using several notation systems:
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IUPAC Name: 2,3,4-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9(13),10-hexaene
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InChI: InChI=1S/C10H7N3/c1-3-7-4-2-6-9-10(7)8(5-1)11-13-12-9
Physical Properties
The compound exhibits distinct physical characteristics that inform its handling and application in chemical processes. Table 1 summarizes the key physical properties of 1H-Naphtho[1,8-de] triazine.
Table 1: Physical Properties of 1H-Naphtho[1,8-de] triazine
Synthesis and Chemical Reactivity
1H-Naphtho[1,8-de] triazine serves as an important starting material for various synthetic transformations. Its reactivity is primarily centered on the triazine ring, which can undergo ring-opening reactions under appropriate conditions.
Ring-Opening Reactions
One of the most significant reactions of 1H-Naphtho[1,8-de] triazine is the ring-opening process that leads to the formation of 8-halonaphthalene-1-carbonitriles. This transformation represents a key step in a convenient and high-yielding three-step synthesis methodology . The reaction involves the opening of the triazine ring upon treatment with the corresponding halides, providing access to functionalized naphthalene derivatives .
Applications in Heterocyclic Synthesis
The compound has been utilized in the synthesis of complex heterocyclic systems, including the novel 1,2,3,7-tetraazapyrene framework . This application demonstrates the potential of 1H-Naphtho[1,8-de] triazine as a building block for constructing larger polycyclic heterocyclic compounds.
The synthesis of 1,2,3,7-tetraazapyrene represents an innovative approach to developing new heterocyclic systems with potential applications in materials science and medicinal chemistry . The reaction typically employs polyphosphoric acid (PPA) as a condensation medium to facilitate the ring fusion process .
Applications in Organic Synthesis
1H-Naphtho[1,8-de] triazine demonstrates versatile applicability in organic synthesis, particularly in the preparation of complex nitrogen-containing heterocycles.
Synthesis of Pyrrole Derivatives
Research has shown that 1H-Naphtho[1,8-de] triazine can be incorporated into pyrrole-based structures, specifically in the development of 1-(4-(1H-naphtho[1,8-de] triazin-1-ylsulfonyl)phenyl)-2-aryl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives . These compounds are typically synthesized through a multi-step process:
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Formation of 4-(1H-naphtho[1,8-de] triazin-1-ylsulfonyl)aniline
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Condensation with aromatic aldehydes to produce 4-(1H-naphtho[1,8-de] triazin-1-ylsulfonyl)-N-arylidene aniline
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Further transformation to yield the target pyrrole derivatives
The resulting compounds exhibit distinctive spectroscopic characteristics, including specific IR absorption bands at 1720 cm⁻¹ (C=O of pyrrole ring), 3040-3058 cm⁻¹ (C-H of aromatic), 3450-3550 cm⁻¹ (OH), and 1660-1670 cm⁻¹ (CO of COOH) .
Synthesis of Dicarbonitrile Derivatives
The compound serves as a precursor for the synthesis of naphthalene-1,8-dicarbonitrile through a sequence involving:
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Ring opening of 1H-naphtho[1,8-de] triazine with halides to form 8-bromonaphthalene-1-carbonitrile
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Palladium-catalyzed cyanation of the aryl bromide to yield naphthalene-1,8-dicarbonitrile
The resulting dicarbonitrile derivatives display interesting crystallographic properties, adopting different polymorphic forms depending on the halogen substituent .
Structural Characterization
Spectroscopic Properties
The compound and its derivatives exhibit characteristic spectroscopic features that aid in their identification and structural confirmation. For derivatives such as 4-(1H-naphtho[1,8-de] triazin-1-ylsulfonyl)-N-arylidene aniline, the following spectroscopic data have been reported:
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IR spectra: Absorption bands at 1630-1660 cm⁻¹ (C=N), 3030-3085 cm⁻¹ (C-H of aromatic), 1170-1150 cm⁻¹ and 1340-1335 cm⁻¹ (SO₂), and 2815-2850 cm⁻¹ (CH₃)
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¹H NMR: Signals at 7.30-8.20 ppm (multiplet, aromatic H), 8.43-8.80 ppm (singlet, N=CH)
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¹³C NMR: Signals at 163.2-115.6 ppm (aromatic carbons) and 160.3 ppm (N=CH)
1H-Naphtho[1,8-de] triazine is registered under various identification systems, facilitating its reference in scientific literature and chemical databases. Table 2 presents the key identifiers associated with this compound.
Table 2: Chemical Identifiers of 1H-Naphtho[1,8-de] triazine
Applications in Research
As a Building Block in Medicinal Chemistry
The unique structural features of 1H-Naphtho[1,8-de] triazine make it a valuable scaffold for developing compounds with potential biological activities. The nitrogen-rich triazine ring, when combined with the naphthalene system, creates a hybrid structure that can interact with various biological targets.
Research into pyrrole derivatives incorporating this compound has yielded products with promising properties for further investigation in medicinal chemistry applications . These derivatives were synthesized with yields ranging from 62-78%, demonstrating the practical utility of this approach .
In Materials Science
The ability of 1H-Naphtho[1,8-de] triazine to participate in the formation of extended aromatic systems, such as tetraazapyrenes , suggests potential applications in materials science. Compounds with extended π-conjugation often exhibit interesting electronic and photophysical properties, making them candidates for organic electronics, photovoltaics, and related fields.
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